molecular formula C26H24ClN5O3S B6478136 N-[4-(4-chlorophenoxy)phenyl]-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide CAS No. 892292-75-0

N-[4-(4-chlorophenoxy)phenyl]-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide

Cat. No.: B6478136
CAS No.: 892292-75-0
M. Wt: 522.0 g/mol
InChI Key: FZZKZZVFPWRVHN-UHFFFAOYSA-N
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Description

The compound N-[4-(4-chlorophenoxy)phenyl]-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide is a heterocyclic molecule featuring a tricyclic core system fused with nitrogen and sulfur atoms. Its structure comprises:

  • A tetraazatricyclo[7.3.0.0²,⁶]dodeca system: A fused bicyclo[7.3.0] framework with bridgehead nitrogen atoms at positions 2 and 6.
  • Functional groups: A 7-oxo (carbonyl) group, a sulfur atom (5-thia), and an 8-propyl substituent on the tricyclic core.

Synthetic pathways for analogous compounds (e.g., triazole-thiones and spiroheterocycles) suggest that this molecule may be synthesized via cyclization reactions involving hydrazinecarbothioamides or nucleophilic substitutions, as seen in similar systems . Spectral characterization (IR, NMR) would align with features observed in , such as carbonyl stretches (~1660–1680 cm⁻¹) and absence of S–H bands, indicating tautomeric stabilization .

Properties

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-4-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN5O3S/c1-2-15-31-25(34)24-21(14-16-36-24)32-22(29-30-26(31)32)4-3-5-23(33)28-18-8-12-20(13-9-18)35-19-10-6-17(27)7-11-19/h6-14,16H,2-5,15H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZKZZVFPWRVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Class Core Structure Key Substituents/Functional Groups Spectral Characteristics (IR/NMR) Reference
Target Compound Tetraazatricyclo[7.3.0.0²,⁶]dodeca 8-propyl, 7-oxo, 4-(4-chlorophenoxy)phenyl C=O (~1680 cm⁻¹), C–S (~1250 cm⁻¹)
1,2,4-Triazole-thiones [7–9] 1,2,4-Triazole Sulfonylphenyl, difluorophenyl νC=S (~1247–1255 cm⁻¹), νNH (~3278–3414 cm⁻¹) [1]
Spirobenzothiazoles () Spiro[4.5]decane Benzothiazolyl, dimethylaminophenyl Hydroxyl (νO–H ~3200–3600 cm⁻¹) [2]
Diaryltricyclic amides () Cyclo[3.4]octane Trifluoromethylphenyl, thioxo νC≡N (~2200 cm⁻¹) [4]

Key Observations:

Core Complexity: The target compound’s tricyclic system is more structurally intricate than the monocyclic 1,2,4-triazoles in or the spiro systems in . This complexity may enhance binding selectivity in biological targets.

Substituent Diversity: The 4-(4-chlorophenoxy)phenyl group distinguishes it from ’s sulfonylphenyl derivatives and ’s benzothiazolyl substituents. The chlorine atom may improve metabolic stability compared to fluorine-containing analogs .

Spectral Trends :

  • The absence of S–H bands in IR (as in ’s triazole-thiones) suggests the sulfur exists as a thione or thioether in the target compound .
  • Similar carbonyl stretches (~1660–1680 cm⁻¹) align with amide/ketone functionalities in all compared compounds .

Functional Group Reactivity

  • Amide vs.
  • Chlorophenoxy vs. Sulfonyl: The 4-chlorophenoxy group may confer greater electron-withdrawing effects than sulfonyl moieties, influencing electronic distribution and reactivity .

Pharmacological Implications (Inferred)

While pharmacological data are absent in the evidence, structural analogs suggest:

  • Triazole-thiones () are explored for antimicrobial activity, implying the target compound may share similar targets .
  • Spirobenzothiazoles () often exhibit antitumor properties, suggesting the tricyclic system in the target compound could be optimized for oncology applications .

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